molecular formula C30H46O5 B1254805 23-Aldehydepomolic acid

23-Aldehydepomolic acid

Cat. No. B1254805
M. Wt: 486.7 g/mol
InChI Key: ZXRXQOHNSRCNHE-LTFXOGOQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

23-Aldehydepomolic acid is a triterpenoid. It has a role as a metabolite.

Scientific Research Applications

1. Chemical Synthesis and Organic Reactions

The ene-reaction between aldehydes and allylsilane generates highly functionalized homoallylic alcohols, subsequently undergoing Intramolecular Sakurai Cyclisation (IMSC) to yield polysubstituted tetrahydropyran derivatives. This reaction showcases the versatility of aldehydes in synthetic organic chemistry, providing a route to complex molecular structures (Markó et al., 2002).

2. Metabolism and Toxicity

Aldehydes, including 23-aldehydepomolic acid, play a crucial role in various metabolic processes. They can be formed through lipid peroxidation, carbohydrate metabolism, and other biochemical pathways. Understanding their reactivity with biomolecules is crucial for assessing their biological functions and potential toxicological effects (O'Brien et al., 2005).

3. Enzymatic Interactions

Aldehyde dehydrogenases (ALDHs) are crucial for the metabolism of aldehydes, including 23-aldehydepomolic acid. These enzymes facilitate the conversion of aldehydes to carboxylic acids, a key detoxification process. The study of ALDHs provides insights into the metabolic pathways and potential pharmacological applications of aldehydes (Vasiliou et al., 2000).

4. Photoaffinity Labeling

Aldehydes are utilized in chemical probes for photoaffinity labeling, demonstrating their utility in biochemical research for studying molecular interactions. This application underscores the importance of aldehydes in developing tools for molecular biology and chemistry research (Mayer & Maier, 2007).

5. Atmospheric Chemistry

Aldehydes, including 23-aldehydepomolic acid, have been studied in the context of atmospheric chemistry, particularly in the formation of secondary organic aerosols. This research is crucial for understanding the environmental impact and atmospheric behavior of aldehydes (Chan et al., 2010).

properties

Product Name

23-Aldehydepomolic acid

Molecular Formula

C30H46O5

Molecular Weight

486.7 g/mol

IUPAC Name

(1R,2R,4aS,6aR,6aS,6bR,8aR,9S,10S,12aR,14bS)-9-formyl-1,10-dihydroxy-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

InChI

InChI=1S/C30H46O5/c1-18-9-14-30(24(33)34)16-15-27(4)19(23(30)29(18,6)35)7-8-21-25(2)12-11-22(32)26(3,17-31)20(25)10-13-28(21,27)5/h7,17-18,20-23,32,35H,8-16H2,1-6H3,(H,33,34)/t18-,20-,21-,22+,23-,25+,26+,27-,28-,29-,30+/m1/s1

InChI Key

ZXRXQOHNSRCNHE-LTFXOGOQSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)C=O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C=O)O)C)C)C2C1(C)O)C)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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